n-(1-Cyanocyclohexyl)-1h-1,2,3-benzotriazole-5-carboxamide
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Overview
Description
n-(1-Cyanocyclohexyl)-1h-1,2,3-benzotriazole-5-carboxamide: is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzotriazole ring, a cyanocyclohexyl group, and a carboxamide functional group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-Cyanocyclohexyl)-1h-1,2,3-benzotriazole-5-carboxamide typically involves the reaction of 1-cyanocyclohexylamine with 2H-benzotriazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the reactants at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and green chemistry approaches are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: n-(1-Cyanocyclohexyl)-1h-1,2,3-benzotriazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives
Scientific Research Applications
Chemistry: n-(1-Cyanocyclohexyl)-1h-1,2,3-benzotriazole-5-carboxamide is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential as a ligand for certain proteins and enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties are explored for developing new therapeutic agents. Its interactions with specific molecular targets could lead to the discovery of novel drugs for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of n-(1-Cyanocyclohexyl)-1h-1,2,3-benzotriazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effect .
Comparison with Similar Compounds
N-(4-cyanotetrahydro-2H-pyran-4-yl) derivatives: These compounds also feature a cyanocyclohexyl group but differ in the heterocyclic ring structure.
1-Cyanocyclohexaneacetic acid: This compound shares the cyanocyclohexyl group but has a different functional group attached.
Uniqueness: n-(1-Cyanocyclohexyl)-1h-1,2,3-benzotriazole-5-carboxamide stands out due to its benzotriazole ring, which imparts unique chemical and physical properties. The combination of the cyanocyclohexyl group and the benzotriazole ring makes it a versatile compound with diverse applications in research and industry .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2H-benzotriazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c15-9-14(6-2-1-3-7-14)16-13(20)10-4-5-11-12(8-10)18-19-17-11/h4-5,8H,1-3,6-7H2,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSLEFZRUHRTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC3=NNN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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